molecular formula C12H12N2O B8162804 2-(3-Ethylphenyl)-pyrimidin-5-ol

2-(3-Ethylphenyl)-pyrimidin-5-ol

Cat. No.: B8162804
M. Wt: 200.24 g/mol
InChI Key: DSBSLUJBDOLLPI-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-pyrimidin-5-ol is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It features a pyrimidine heterocycle, a privileged scaffold in drug discovery due to its presence in nucleic acids and its ability to mimic other aromatic systems in biological environments . The pyrimidine core is known for its versatility, allowing for synthetic modifications that enable interaction with a wide array of biological targets . Pyrimidine-based compounds are extensively investigated for a broad spectrum of therapeutic applications. Research highlights their significant role in developing potential agents for treating bacterial and fungal infections , cancer , immunological disorders , and neurological conditions . The mechanism of action for pyrimidine derivatives is often tied to their capacity to form hydrogen bonds and engage with enzyme active sites, such as inhibiting dihydrofolate reductase (DHFR) in antibacterial research or targeting various kinases in oncology . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(3-ethylphenyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-4-3-5-10(6-9)12-13-7-11(15)8-14-12/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBSLUJBDOLLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)-pyrimidin-5-ol can be achieved through various synthetic routes. One common method involves the condensation of 3-ethylbenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The final product is obtained after hydrolysis and purification.

Industrial Production Methods

Industrial production of 2-(3-Ethylphenyl)-pyrimidin-5-ol typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)-pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of 2-(3-Ethylphenyl)-pyrimidin-5-one.

    Reduction: Formation of 2-(3-Ethylphenyl)-pyrimidin-5-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Ethylphenyl)-pyrimidin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs include:

Compound Name Substituent at Pyrimidin-5-ol 2-Position Molecular Weight (g/mol) Key Features
2-(3-Ethylphenyl)-pyrimidin-5-ol 3-Ethylphenyl Not reported Lipophilic due to ethylphenyl group; potential CNS targeting.
2-(2-Hydroxyethyl)-pyrimidin-5-ol 2-Hydroxyethyl 140.14 Hydrophilic substituent; likely higher aqueous solubility.
2-(Trifluoromethyl)-pyrimidin-5-ol Trifluoromethyl ~179.08 (calculated) Electron-withdrawing group; may enhance metabolic stability .
2-(Piperazin-1-yl)-pyrimidin-5-ol Piperazine Not reported Basic nitrogen-rich substituent; improves solubility in polar solvents .

Key Observations :

  • Lipophilicity : The 3-ethylphenyl group in the target compound likely increases lipophilicity compared to hydroxyethyl or piperazine substituents, which could influence blood-brain barrier penetration.

Physicochemical Properties

Property 2-(3-Ethylphenyl)-pyrimidin-5-ol 2-(2-Hydroxyethyl)-pyrimidin-5-ol 2-(Trifluoromethyl)-pyrimidin-5-ol
Molecular Weight Not reported 140.14 ~179.08
Boiling Point/Density Not reported N/A N/A
Solubility Likely low (lipophilic group) Higher (polar substituent) Moderate (depends on solvent)

Implications :

  • The hydroxyethyl and piperazine derivatives may exhibit better aqueous solubility, making them more suitable for formulation in polar solvents.
  • The ethylphenyl group could enhance membrane permeability but reduce solubility in aqueous media.

Comparison :

  • The ethylphenyl substituent may require palladium-catalyzed coupling (e.g., Suzuki) for introduction, whereas hydroxyethyl or trifluoromethyl groups might be added via nucleophilic substitution or direct synthesis.

Pharmacological and Functional Insights

While direct data on 2-(3-Ethylphenyl)-pyrimidin-5-ol are absent, related compounds provide context:

  • 2-(Piperazin-1-yl)-pyrimidin-5-ol : Piperazine substituents are common in CNS drugs due to their solubility and receptor interaction capabilities .

Hypothetical Activity : The ethylphenyl group in 2-(3-Ethylphenyl)-pyrimidin-5-ol may confer affinity for hydrophobic binding pockets in targets like kinases or neurotransmitter receptors, similar to Cerestat’s NMDA antagonism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(3-Ethylphenyl)-pyrimidin-5-ol, and how do reaction conditions impact yield optimization?

  • Microwave-assisted synthesis offers a solvent-free approach with equimolar reactants, enhancing efficiency and reducing side products (e.g., 60–75% yields under controlled microwave energy) .
  • Halogenation and coupling reactions (e.g., using POCl₃/DMF at 0–60°C) enable functionalization of the pyrimidine core, though stoichiometric ratios and temperature must be optimized to avoid over-chlorination .
  • Tautomerism considerations : The pyrimidine ring’s nitrogen atoms may lead to tautomeric forms, requiring pH control (e.g., neutral to slightly acidic conditions) during synthesis to stabilize the desired isomer .

Q. Which analytical techniques are critical for characterizing 2-(3-Ethylphenyl)-pyrimidin-5-ol’s purity and structural integrity?

  • NMR spectroscopy (¹H/¹³C) resolves tautomeric equilibria and confirms substitution patterns, particularly the ethylphenyl group’s orientation .
  • HPLC with UV detection (λ = 254–280 nm) monitors reaction progress and quantifies impurities, with C18 columns and acetonitrile/water gradients providing optimal resolution .
  • Mass spectrometry (ESI-MS) validates molecular weight (MW = 216.25 g/mol) and detects side products like dehydroxylated derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 2-(3-Ethylphenyl)-pyrimidin-5-ol derivatives?

  • Purity validation : Discrepancies in IC₅₀ values (e.g., NMDA receptor antagonism vs. sigma receptor activity) may arise from unaccounted impurities; re-evaluate compounds via HPLC (>98% purity) and orthogonal techniques (e.g., elemental analysis) .
  • Assay standardization : Variations in cell-based vs. enzyme-linked assays (e.g., IC₅₀ = 36 nM in NMDA receptor binding vs. 2,540 nM in sigma receptor studies) necessitate protocol harmonization, including buffer composition and incubation times .
  • Structural analogs : Compare activity of 2-(3-Ethylphenyl)-pyrimidin-5-ol with its fluorinated or methylated derivatives to isolate substituent-specific effects .

Q. What computational strategies predict 2-(3-Ethylphenyl)-pyrimidin-5-ol’s binding interactions with biological targets?

  • Molecular docking : Use crystal structures of homologous receptors (e.g., NMDA receptor PDB: 3Q) to model hydrogen bonding between the pyrimidine hydroxyl and GluN1 subunit residues .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs (e.g., trifluoromethyl or methoxy variants) to design optimized derivatives .
  • MD simulations : Assess tautomer stability in aqueous vs. lipid bilayer environments to prioritize bioavailable conformers .

Q. How does the ethylphenyl substituent influence the compound’s pharmacokinetic properties?

  • LogP optimization : The ethyl group enhances lipophilicity (predicted LogP = 2.1), improving blood-brain barrier permeability compared to polar analogs (e.g., 5-hydroxypyrimidines) .
  • Metabolic stability : In vitro liver microsome assays reveal CYP450-mediated oxidation at the ethyl group; introduce steric hindrance (e.g., cyclopropyl substitution) to reduce clearance .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

  • Protection-deprotection : Temporarily protect the 5-hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before halogenation or cross-coupling to prevent oxidation .
  • Catalyst screening : Palladium/copper systems (e.g., Pd(OAc)₂/Xantphos) improve selectivity in Suzuki-Miyaura couplings with aryl boronic acids, minimizing homocoupling byproducts .

Q. How can researchers validate tautomer contributions to biological activity?

  • Solid-state NMR : Compare solution vs. crystalline forms to identify dominant tautomers (e.g., keto-enol equilibria) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track tautomerization kinetics via 2D HSQC NMR .

Data Interpretation Guidelines

  • Contradictory spectral data : If NMR signals suggest multiple tautomers, use variable-temperature studies (e.g., 25–60°C) to identify thermally favored forms .
  • Biological outliers : Replicate assays with freshly prepared DMSO stock solutions (<0.1% water) to exclude solvent-mediated aggregation effects .

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